4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Butoxybenzoyl Group: This step involves the acylation of the pyrrole ring using 4-butoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Diethylaminoethyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrrole nitrogen reacts with 2-chloro-N,N-diethylethylamine.
Pyridine Ring Introduction: The pyridine ring can be introduced through a Suzuki coupling reaction between a boronic acid derivative of pyridine and the corresponding halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.
Drug Development: Its pharmacophore can be modified to develop new therapeutic agents.
Medicine
Anticancer Research: The compound’s structure allows it to interact with biological targets involved in cancer pathways.
Antimicrobial Agents: Potential use in developing new antibiotics.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes due to its conjugated system.
Polymer Additives: Used as an additive to enhance the properties of polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Butoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
- Functional Group Diversity : The presence of multiple functional groups in the compound provides a unique combination of chemical reactivity and biological activity.
- Structural Complexity : The compound’s complex structure allows for a wide range of modifications, making it versatile for various applications.
Properties
Molecular Formula |
C26H33N3O4 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H33N3O4/c1-4-7-18-33-21-10-8-20(9-11-21)24(30)22-23(19-12-14-27-15-13-19)29(26(32)25(22)31)17-16-28(5-2)6-3/h8-15,23,30H,4-7,16-18H2,1-3H3/b24-22- |
InChI Key |
HHJFNABUEYLBKK-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)O |
Origin of Product |
United States |
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